molecular formula C13H17N3O B11750249 [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11750249
M. Wt: 231.29 g/mol
InChI Key: LUCVAZRNIBQRNQ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine (CAS: Not explicitly listed in evidence; see Table 1 for analogues) is a secondary amine featuring two distinct substituents:

  • A 2-methoxyphenylmethyl group (aromatic ring with a methoxy group at the ortho position).
  • A 1-methyl-1H-pyrazol-5-ylmethyl group (methyl-substituted pyrazole ring).

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

1-(2-methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C13H17N3O/c1-16-12(7-8-15-16)10-14-9-11-5-3-4-6-13(11)17-2/h3-8,14H,9-10H2,1-2H3

InChI Key

LUCVAZRNIBQRNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 2-methoxybenzyl chloride with 1-methyl-1H-pyrazole-5-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like sodium iodide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophilic groups replacing the methoxy group.

Scientific Research Applications

[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : Likely C₁₃H₁₇N₃O (inferred from structural analogues in , and 16).
  • However, the absence of an ethanamine linker distinguishes it from hallucinogenic NBOMe compounds .

Comparison with Structural Analogues

Substituted Phenylmethyl Analogues

Compounds with variations in the phenyl ring substituents or pyrazole substitution patterns are cataloged below.

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Differences Source/Application
[(2-Methoxyphenyl)methyl][(1-Methyl-1H-pyrazol-5-yl)methyl]amine C₁₃H₁₇N₃O ~243.3 Not explicitly listed 2-methoxy group on phenyl; 1-methylpyrazole Research chemical ()
[(3-Bromophenyl)methyl][(1-Methyl-1H-pyrazol-5-yl)methyl]amine C₁₂H₁₄BrN₃ 288.17 1249664-39-8 3-bromo substituent on phenyl Catalogued by American Elements ()
[2-(3-Methoxyphenyl)ethyl][(1-Methyl-1H-pyrazol-5-yl)methyl]amine C₁₄H₁₉N₃O 245.33 1172779-11-1 Ethyl linker; 3-methoxy substituent High-purity research material ()
[2-(3,4-Dimethoxyphenyl)ethyl][(1-Ethyl-1H-pyrazol-5-yl)methyl]amine C₁₆H₂₃N₃O₂ 289.38 1004194-32-4 3,4-dimethoxy substituents; ethyl-pyrazole Pharmaceutical intermediate ()

Key Observations :

  • Substituent Position : The 2-methoxy group on the phenyl ring (target compound) contrasts with 3-bromo () or 3-methoxy () analogues, which may alter electronic properties and receptor binding .
  • Linker Flexibility : Ethyl linkers () vs. methyl linkers (target compound) could influence conformational freedom and bioavailability.

Pyrazole-Modified Analogues

Variations in the pyrazole ring or its substitution pattern:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Differences Source/Application
N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine C₇H₁₁N₃ 137.18 7019426 (PubChem CID) Simplified structure: lacks phenyl group Thermo Scientific catalog ()
5-Amino-3-methyl-1-phenylpyrazole C₁₀H₁₁N₃ 173.22 1131-18-6 Amino group at pyrazole C5; no amine linker Sarchem Labs ()

Key Observations :

  • Pyrazole Functionalization: The target compound’s methylamine linker distinguishes it from simpler pyrazole derivatives like 5-amino-3-methyl-1-phenylpyrazole (), which lacks the bifunctional amine structure .

Heterocyclic Replacements

Compounds replacing the pyrazole with other heterocycles:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Differences Source/Application
[(1-Methyl-1H-pyrazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine C₁₂H₁₅N₃S 233.33 1156714-20-3 Thiophene replaces phenyl Supplier catalog ()
(1-Methyl-1H-pyrazol-5-yl)methylamine C₁₀H₁₉N₃ 181.28 1157107-74-8 Aliphatic pentyl group replaces aromatic ring Supplier catalog ()

Key Observations :

  • Aromatic vs. Aliphatic : Replacement of the phenyl group with thiophene () introduces sulfur-based electronic effects, while aliphatic chains (e.g., pentyl) may enhance lipophilicity .

Biological Activity

[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is an organic compound characterized by a methoxyphenyl group and a 1-methyl-1H-pyrazol-5-yl moiety. Its unique structure suggests potential for various biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including empirical studies, case studies, and structural analyses.

Chemical Structure and Properties

The molecular formula of [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is C13H17N3O, with a molecular weight of 231.29 g/mol. The compound consists of:

  • A methoxy group (-OCH₃) attached to a phenyl ring.
  • A pyrazole ring , which is a five-membered heterocyclic structure containing two nitrogen atoms.

This combination of functional groups is known to influence the compound’s biological interactions and pharmacological profiles.

Biological Activities

Compounds with similar structures often exhibit diverse biological activities. The specific activities of [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can be categorized as follows:

1. Anticancer Activity

Research indicates that compounds containing pyrazole derivatives often demonstrate significant anticancer properties. For instance, derivatives of pyrazole have shown inhibitory effects against various cancer cell lines, such as:

  • Human colon adenocarcinoma (HT-29)
  • Human gastric carcinoma (GXF 251)

A study highlighted that modifications to pyrazole structures can enhance their antiproliferative activities, suggesting that [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine may also possess similar potential when structurally optimized .

2. Enzyme Inhibition

Pyrazole-containing compounds have been identified as inhibitors for several enzymes implicated in disease processes:

  • Sirtuin 2 : Compounds related to pyrazoles have shown inhibitory potency against this enzyme, which is involved in cellular regulation .
  • Cyclooxygenases (COX) : Certain derivatives exhibit selective inhibition against COX enzymes, which are targets for anti-inflammatory drugs.

3. Neuroprotective Effects

Some studies suggest that pyrazole derivatives may exert neuroprotective effects, potentially through mechanisms involving the modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds similar to [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine:

StudyCompoundActivityIC50 Value
Pyrazole Derivative 1Anticancer~92.4 µM
Pyrazole UreaCOX Inhibition53 nM
Pyrazole Analoguep38 MAPK Inhibition0.004 µM

These findings illustrate the potential of pyrazole-based compounds in therapeutic applications.

The mechanisms through which [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine exerts its biological effects may involve:

  • Binding Affinity : Interaction with specific receptors or enzymes, influencing cellular pathways.
  • Structural Modifications : Alterations in the compound's structure can significantly impact its efficacy and selectivity against biological targets.

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